Ethoxysilane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

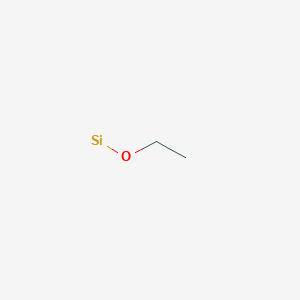

Ethoxysilane, also known by its chemical name with the molecular formula C2H8OSi, is a compound with a molecular weight of 73.15 g/mol. This compound is primarily used in research and is not intended for human or veterinary use.

化学反应分析

Hydrolysis Reactions

Ethoxysilanes undergo hydrolysis when exposed to moisture or water, leading to the formation of silanol groups (Si-OH). The general hydrolysis reaction can be represented as follows:

R3Si OEt+H2O→R3Si OH+EtOH

This reaction is crucial as it activates the silane for subsequent reactions with substrates, such as silica or other silicates.

Condensation Reactions

Following hydrolysis, ethoxysilanes can undergo condensation reactions, where silanol groups react with each other to form siloxane bonds (Si-O-Si). The condensation reaction can be represented as:

R3Si OH+R3Si OH→R3Si O SiR3+H2O

This process leads to the formation of polysiloxanes, which are essential in creating durable coatings and adhesives.

Reaction Mechanisms

The mechanisms of hydrolysis and condensation are influenced by pH and temperature:

-

Acidic Conditions : The alkoxy groups are protonated, increasing the electrophilicity of silicon and facilitating nucleophilic attack by water.

-

Basic Conditions : Hydroxide ions act as nucleophiles, leading to faster hydrolysis rates compared to acidic conditions.

The kinetic behavior of these reactions can vary significantly based on the structure of the ethoxysilane and the surrounding environment .

Rate Constants

The rate constants for the hydrolysis and condensation reactions of ethoxysilanes are influenced by several factors, including:

-

Alkoxy Group Structure : Methoxy groups exhibit higher reactivity than ethoxy groups under similar conditions.

-

Steric Effects : The presence of bulky alkyl groups can hinder reaction rates due to steric hindrance .

Temperature Dependence

The Arrhenius equation describes how reaction rates increase with temperature:

k=Ae−RTEa

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. Higher temperatures generally lead to increased rates of hydrolysis and condensation reactions .

Surface Modification

Ethoxysilanes are extensively used for modifying surfaces, particularly silica-based materials. By forming strong siloxane bonds with silica surfaces, they enhance adhesion properties in coatings and composites.

Coupling Agents

In polymer chemistry, ethoxysilanes serve as coupling agents that improve compatibility between organic polymers and inorganic fillers, enhancing mechanical properties and durability.

Reducing Agents

Trithis compound has been identified as a reducing agent in various organic transformations, including the reduction of carbonyl compounds and amides .

Hydrolysis Rate Constants for Various Ethoxysilanes

| This compound Type | Hydrolysis Rate Constant (k) | Reaction Conditions |

|---|---|---|

| Trithis compound | Varies with pH | Acidic/Basic |

| Methyltrithis compound | Higher than Trithis compound | Acidic |

| Propyltrithis compound | Lower than Trithis compound | Basic |

Comparison of Reaction Rates Under Different Conditions

| Condition | Hydrolysis Rate | Condensation Rate |

|---|---|---|

| Acidic | Fast | Moderate |

| Neutral | Moderate | Slow |

| Basic | Very Fast | Fast |

科学研究应用

Ethoxysilane has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it can be used as a reagent for biochemical assays and molecular biology experiments. In medicine, it may be used in the development of new drugs or therapeutic agents. In industry, it can be used in the production of various chemical products.

相似化合物的比较

Ethoxysilane can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include other organosilicon compounds with similar molecular weights and functional groups. The uniqueness of this compound lies in its specific molecular structure and the particular applications it is used for in research.

Conclusion

This compound is a valuable compound in scientific research with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a useful tool for studying various biochemical and molecular processes.

属性

CAS 编号 |

18165-31-6 |

|---|---|

分子式 |

C2H8OSi |

分子量 |

73.15 g/mol |

InChI |

InChI=1S/C2H5OSi/c1-2-3-4/h2H2,1H3 |

InChI 键 |

CWAFVXWRGIEBPL-UHFFFAOYSA-N |

SMILES |

CCO[Si] |

规范 SMILES |

CCO[Si] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。